Oxandrolone secoacid anhydride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
313047-21-1 |
|---|---|
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(1S,3aS,3bS,5aS,9aS,9bS,11aS)-1-hydroxy-1,9a,11a-trimethyl-3,3a,3b,4,5,5a,6,9b,10,11-decahydro-2H-indeno[4,5-h]isochromene-7,9-dione |
InChI |
InChI=1S/C19H28O4/c1-17-8-6-14-12(13(17)7-9-18(17,2)22)5-4-11-10-15(20)23-16(21)19(11,14)3/h11-14,22H,4-10H2,1-3H3/t11-,12-,13-,14-,17-,18-,19-/m0/s1 |
InChI Key |
ZKJWOAPAPQKMIK-VWJMYWFESA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C(=O)OC(=O)C4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(C(=O)OC(=O)C4)C |
Origin of Product |
United States |
Synthetic and Degradative Pathways of Oxandrolone Secoacid Anhydride
Chemical Synthesis Approaches to Oxandrolone (B1677835) Secoacid Anhydride (B1165640) and Related Secoacids
The synthesis of oxandrolone often involves the formation of a secoacid intermediate, which is structurally related to the anhydride. These approaches hinge on the precise cleavage of the A-ring of a steroid precursor.
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. In the synthesis of oxandrolone, this reaction is applied to an alkene precursor to generate a seco-aldehyde-acid, a direct precursor to the secoacid. google.com
A patented process describes the ozonation of an enol ether of mestanolone (B1676315) in a solvent like methanol (B129727) at low temperatures, typically between -30 to -40° C. google.com After the initial reaction with ozone, the resulting ozonide intermediate is treated with aqueous sodium hydroxide (B78521). google.comtuwien.at This workup cleaves the ozonide and hydrolyzes the resulting ester to yield the sodium salt of 17β-hydroxy-17α-methyl-1-oxo-1,2-seco-A-nor-5α-androstan-2-oic acid. google.comchemicalbook.com Subsequent acidification precipitates the secoacid in high yield. google.com Alternative reaction workups can produce different intermediates; for instance, using methylene (B1212753) chloride can lead to a formic acid mixed anhydride, while performing the ozonolysis in methanol without a hydrolytic workup can yield the methyl ester of the secoacid. google.com
Table 1: Ozonolysis Conditions for Secoacid Formation
| Parameter | Condition | Product | Reference |
|---|---|---|---|
| Starting Material | 17β-hydroxy-17α-methyl-2-methylene-5α-androstan-3-one derivative | google.com | |
| Primary Reagent | Ozone (O₃) | Ozonide Intermediate | google.com |
| Solvent/Temp. | Methanol / -30 to -40°C | google.com | |
| Workup Reagent | Aqueous Sodium Hydroxide (NaOH) | Sodium salt of secoacid | google.comtuwien.at |
| Final Product | 17β-hydroxy-17α-methyl-1-oxo-1,2-seco-A-nor-5α-androstan-2-oic acid | | google.com |
An alternative synthetic route avoids the use of ozone and instead relies on the oxidative cleavage of a vicinal diol. This pathway begins with mestanolone and proceeds through several intermediate steps. google.com
The process involves the oxidation of mestanolone to create an α,β-unsaturated ketone, specifically 17β-hydroxy-17α-methyl-5α-androst-1-en-3-one. google.com This enone is then subjected to dihydroxylation using reagents like osmium tetroxide and N-methylmorpholine N-oxide. This step introduces two hydroxyl groups across the double bond, forming a triol intermediate: 1α, 2α, 17β-trihydroxy-17α-methylandrostan-3-one. google.com The crucial step is the subsequent oxidative cleavage of the bond between the two newly introduced hydroxyl groups. This is accomplished using a strong oxidizing agent such as sodium metaperiodate, which breaks the A-ring to form the same key intermediate, 17β-hydroxy-17α-methyl-1-oxo-1,2,-seco-A-nor-5α-androstan-2-oic acid. google.com
Table 2: Oxidative Cleavage Pathway to Secoacid
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Oxidation | Mestanolone | IBX (2-Iodoxybenzoic acid) | 17β-hydroxy-17α-methyl-5α-androst-1-en-3-one | google.com |
| 2. Hydroxylation | 17β-hydroxy-17α-methyl-5α-androst-1-en-3-one | Osmium tetroxide, N-methylmorpholine N-oxide | 1α, 2α, 17β-trihydroxy-17α-methylandrostan-3-one | google.com |
| 3. Cleavage | 1α, 2α, 17β-trihydroxy-17α-methylandrostan-3-one | Sodium metaperiodate | 17β-hydroxy-17α-methyl-1-oxo-1,2,-seco-A-nor-5α-androstan-2-oic acid | google.com |
The formation of 17β-hydroxy-17α-methyl-1-oxo-1,2-seco-A-nor-5α-androstan-2-oic acid is not the final goal but a critical juncture in the total synthesis of oxandrolone. google.comgoogle.com This secoacid possesses both an aldehyde and a carboxylic acid function. The subsequent step involves the selective reduction of the aldehyde group to a primary alcohol. google.com
This reduction is typically achieved using sodium borohydride (B1222165) (NaBH₄) in an aqueous medium. google.comgoogle.com The reaction transforms the secoacid into a new intermediate, a hydroxy-secoacid. The final step is the formation of the oxandrolone lactone ring. By carefully adjusting the pH of the reaction mixture to be acidic (pH 1-2) with an acid like hydrochloric acid, an intramolecular esterification (lactonization) is induced. google.comgoogle.com The newly formed hydroxyl group attacks the carboxylic acid, eliminating a molecule of water and forming the stable six-membered lactone ring of oxandrolone. google.comchemicalbook.com The oxandrolone secoacid anhydride itself is a recognized impurity in final oxandrolone products, suggesting it can be formed under certain conditions from the secoacid intermediate. ncats.io
Chemical Degradation Studies of Oxandrolone Leading to Secoacid Anhydride Formation
The chemical stability of oxandrolone is finite, and its degradation can lead to the formation of the secoacid and its corresponding anhydride. Understanding the mechanisms and influencing factors is crucial for ensuring the quality and stability of the pharmaceutical substance.
The lactone ring in oxandrolone is an ester and is susceptible to hydrolysis, which is a major pathway for chemical degradation. google.com In the presence of water, the ester bond can be cleaved, opening the lactone ring to form the corresponding hydroxy carboxylic acid. This open-chain form is the secoacid of oxandrolone.
The formation of the this compound, 17β-Hydroxy-17α-methyl-2-oxa-5α-androstan-1,3-dione, is a subsequent reaction of the secoacid. synzeal.comnih.gov This dicarboxylic acid can undergo intramolecular dehydration, where the two carboxylic acid groups react to lose a molecule of water, forming a cyclic five-membered anhydride ring. This process is plausible under conditions that favor dehydration, such as heat. The anhydride is a known impurity in oxandrolone preparations, confirming this degradation pathway occurs. ncats.io
Several environmental factors can influence the rate and pathway of oxandrolone degradation. The stability of oxandrolone is compromised by exposure to both light and moisture.
Light: Studies have shown that exposure to light significantly hastens the degradation of oxandrolone. researchgate.netnih.govallenpress.com In one stability study, oxandrolone preparations stored on a benchtop exposed to light showed a trend towards degradation, with an unacceptable level of instability observed after 48 hours. nih.gov Therefore, protecting the compound from light is critical. allenpress.com
Moisture/Hydrolysis: Given that hydrolysis is a key degradation mechanism, humidity and the presence of water are critical factors. chemicalbook.comgoogle.com Proper storage in dry conditions is necessary to prevent the opening of the lactone ring.
pH: The pH of the environment is also a crucial factor. The final step in oxandrolone synthesis involves an acid-catalyzed lactonization, demonstrating that pH controls the equilibrium between the open-chain secoacid and the closed-ring lactone. google.com It can be inferred that extremes of pH would likely accelerate the hydrolysis of the lactone ring, leading to the formation of the secoacid and potentially the anhydride.
Table 3: Factors Influencing Oxandrolone Degradation
| Factor | Effect | Mechanism | Reference |
|---|---|---|---|
| Light | Accelerates degradation | Photodegradation | researchgate.netnih.govallenpress.com |
| Moisture | Promotes degradation | Hydrolysis of lactone ring | chemicalbook.comgoogle.com |
| pH | Influences equilibrium | Catalyzes hydrolysis (at extremes) or lactonization (acidic) | google.com |
Table 4: Mentioned Chemical Compounds
| Compound Name | Other Names/Synonyms | Molecular Formula |
|---|---|---|
| Oxandrolone | 17β-hydroxy-17α-methyl-2-oxa-5α-androstan-3-one | C₁₉H₃₀O₃ |
| This compound | 17β-Hydroxy-17α-methyl-2-oxa-5α-androstan-1,3-dione | C₁₉H₂₈O₄ |
| Mestanolone | 17β-hydroxy-17α-methyl-5α-androstan-3-one | C₂₀H₃₂O₂ |
| 17β-hydroxy-17α-methyl-1-oxo-1,2-seco-A-nor-5α-androstan-2-oic acid | Oxandrolone Secoacid | C₁₉H₃₀O₄ |
| 17β-hydroxy-17α-methyl-5α-androst-1-en-3-one | C₂₀H₃₀O₂ | |
| 1α, 2α, 17β-trihydroxy-17α-methylandrostan-3-one | Oxandrolone Triol Intermediate | C₂₀H₃₄O₄ |
| Osmium Tetroxide | OsO₄ | |
| N-methylmorpholine N-oxide | NMO | C₅H₁₁NO₂ |
| Sodium Metaperiodate | NaIO₄ | |
| Sodium Borohydride | NaBH₄ |
Advanced Analytical Methodologies for Oxandrolone Secoacid Anhydride Characterization
Chromatographic Separation Techniques for Oxandrolone (B1677835) Secoacid Anhydride (B1165640)
Chromatographic techniques are fundamental in isolating Oxandrolone secoacid anhydride from complex matrices, ensuring accurate subsequent analysis. The choice between liquid and gas chromatography is dictated by the analyte's properties and the specific requirements of the analysis.
Liquid Chromatography Applications (e.g., LC-MS/MS) for Separation and Detection
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of Oxandrolone and its metabolites, including the secoacid anhydride derivative. nih.gov This technique is highly valued for its sensitivity and specificity in detecting compounds in biological samples like urine. nih.govnih.gov
Ultra-high performance liquid chromatography (UHPLC) systems, often combined with on-line solid-phase extraction (SPE), provide rapid and highly sensitive methods for the determination of these compounds. nih.govnih.gov The chromatographic separation is typically achieved on reversed-phase columns, such as C18, using a gradient elution with a mobile phase consisting of an aqueous component (often containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent like methanol (B129727) or acetonitrile. nih.govsigmaaldrich.com This setup allows for the efficient separation of the analyte from endogenous matrix components. nih.govnih.gov
Table 1: Typical LC-MS/MS Parameters for Steroid Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Ascentis® Express C18, 5 cm x 2.1 mm I.D., 2.7 µm particles |
| Mobile Phase | A: 0.1% formic acid in water; B: methanol |
| Gradient | 5% B to 70% B in 3 min, then to 90% B in 0.1 min, hold for 0.9 min |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Detector | MS/MS, ESI(+) |
| Injection Vol. | 10 µL |
This data is illustrative of typical starting conditions for steroid analysis and may require optimization for this compound. sigmaaldrich.com
Gas Chromatography Applications (e.g., GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is another cornerstone in the analysis of steroids. nih.gov However, due to the low volatility of compounds like Oxandrolone and its derivatives, a derivatization step is often necessary to convert them into more volatile and thermally stable forms. nist.gov This typically involves trimethylsilylation (TMS) to create TMS-ethers of the hydroxyl groups. nist.gov
The derivatized analyte is then introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer for detection and identification. researchgate.net
Principles of Chromatographic Retention and Selectivity for Secoacid Anhydride
The retention and selectivity in chromatography are governed by the physicochemical properties of the analyte and its interaction with the stationary and mobile phases. In reversed-phase LC, the nonpolar nature of the steroid backbone of this compound leads to its retention on a nonpolar stationary phase (like C18). The elution is then controlled by increasing the proportion of the organic solvent in the mobile phase.
The selectivity, or the ability to separate the analyte from other compounds, can be fine-tuned by adjusting the mobile phase composition, pH, and temperature. nih.gov The unique structure of the secoacid anhydride will influence its retention time relative to the parent compound, Oxandrolone, and its other metabolites. In HILIC (Hydrophilic Interaction Liquid Chromatography), which is suitable for more polar compounds, the retention mechanism is different, involving partitioning of the analyte between a water-enriched layer on the stationary phase and a less polar mobile phase. nih.gov
Mass Spectrometry (MS) for Identification and Confirmation of this compound
Mass spectrometry is indispensable for the unambiguous identification and structural elucidation of this compound. nih.gov It provides information on the molecular weight and the fragmentation pattern of the molecule, which serves as a chemical fingerprint.
Ionization Techniques Appropriate for Secoacid Anhydride Analysis
The choice of ionization technique is critical for generating ions of the analyte for mass analysis. For LC-MS applications, atmospheric pressure ionization (API) techniques are commonly used. These include:
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]+ or adducts with other cations present in the mobile phase (e.g., [M+Na]+). nih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and involves the ionization of the analyte through gas-phase ion-molecule reactions. It is often used for steroid analysis. nih.govsynnovis.co.uk
Atmospheric Pressure Photoionization (APPI): APPI is another option that can be effective for compounds that are difficult to ionize by ESI or APCI. nih.gov
For GC-MS analysis, Electron Ionization (EI) is the most common technique. It is a hard ionization method that results in extensive fragmentation, providing a rich fragmentation pattern that is highly reproducible and useful for library matching. chemsrc.com
Quantitative Analytical Method Development and Validation for this compound.
Method Validation Principles for Impurity and Degradation Product Quantification.
The validation of an analytical method ensures that it is suitable for its intended purpose. For quantifying impurities like this compound, the process must be rigorous and adhere to guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). researchgate.netjst.go.jp The validation process for a quantitative impurity test involves establishing several key performance parameters.
Specificity: The foremost requirement of a method is its ability to unequivocally assess the analyte in the presence of other components that may be expected to be present. For this compound, the method must be able to distinguish its signal from that of the parent compound, Oxandrolone, other known impurities, and potential degradation products. synzeal.comclearsynth.com This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradants. The analytical method, typically a chromatographic technique like High-Performance Liquid Chromatography (HPLC), must demonstrate baseline separation between all resulting peaks.
Linearity: Linearity establishes that the method's response is directly proportional to the concentration of the analyte. For an impurity like this compound, this is typically assessed by preparing a series of solutions at different concentrations, ranging from the limit of quantification (LOQ) to at least 120% of the specified limit for the impurity. synzeal.comresearchgate.net The correlation coefficient (r²) of the calibration curve should ideally be greater than 0.99, indicating a strong linear relationship. synzeal.comnih.gov
Accuracy: Accuracy reflects the closeness of the test results to the true value. It is usually determined by spiking the drug product matrix with known amounts of the impurity at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). nih.govresearchgate.net The percentage recovery of the added impurity is then calculated. Acceptable recovery is typically within a range of 80-120% for impurities. nih.gov
Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and equipment. researchgate.net
Intermediate Precision (Inter-assay precision): Evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment. nih.govresearchgate.net
Reproducibility: Assesses precision between different laboratories.
The precision is expressed as the relative standard deviation (RSD) of the measurements, with acceptance criteria for impurities often being an RSD of not more than 10%. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.com These are crucial for ensuring that even trace amounts of this compound can be reliably controlled. The LOQ is typically established by analyzing a series of diluted solutions and determining the concentration at which an acceptable signal-to-noise ratio (commonly 10:1) is achieved with adequate precision and accuracy. mdpi.comveeprho.com
Robustness: Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, parameters such as mobile phase composition, pH, flow rate, and column temperature may be varied to assess the impact on the results. researchgate.net
The table below illustrates typical validation parameters and acceptance criteria for an HPLC method for impurity quantification.
| Validation Parameter | Typical Acceptance Criteria for an Impurity | Research Findings Context |
| Specificity | No interference at the retention time of the analyte. Peak purity angle should be less than the peak purity threshold. | In methods for related steroids, specificity is confirmed by peak purity analysis using a photodiode array (PDA) detector. synzeal.com |
| Linearity (r²) | ≥ 0.99 | Studies on steroid impurities consistently report correlation coefficients greater than 0.999. synzeal.com |
| Accuracy (% Recovery) | 80.0% - 120.0% | For impurities in Testosterone Cypionate, recovery was found to be between 95.6% and 108.7%. nih.gov |
| Precision (% RSD) | Repeatability: ≤ 10.0%; Intermediate Precision: ≤ 10.0% | Inter-day and intra-day precision for Nandrolone impurities was found to be below 11.0%. synzeal.commdpi.com |
| LOQ | Signal-to-Noise Ratio ≥ 10 | For Oxandrolone analysis in urine, an LOQ of 81.63 pg/mL was achieved using a highly sensitive LC-MS/MS method. mdpi.com |
| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. | The method should show reliability with respect to deliberate variations in method parameters like mobile phase composition and flow rate. researchgate.net |
Utilization of Reference Standards and Certified Reference Materials.
The accuracy of any quantitative analysis heavily relies on the quality of the reference standards used for calibration. A reference standard, or reference material, is a highly purified compound that is used as a measurement base. For the quantification of this compound, the availability and use of a specific reference standard for this impurity are paramount.
Role of Reference Standards: The primary purpose of a reference standard is to serve as a calibrator in an assay. ncats.io In the quantitative analysis of this compound, a solution of the reference standard at a known concentration is used to generate a calibration curve. The response of the unknown sample is then compared against this curve to determine the concentration of the impurity. Without a well-characterized standard, a truly quantitative test is not feasible. clearsynth.com
Certified Reference Materials (CRMs): A Certified Reference Material (CRM) is a reference standard that has been characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. pharmaffiliates.comncats.io CRMs for pharmaceutical analysis are produced in accordance with standards like ISO 17034. ncats.ionih.gov The use of a CRM for this compound would provide the highest level of accuracy and traceability for its quantification. Several chemical suppliers offer "this compound" as a reference material, sometimes described as a highly characterized standard complying with pharmacopeial requirements (USP, EP, etc.), making it suitable for regulatory submissions. synzeal.comveeprho.com
The certificate of analysis for a CRM typically includes:
Purity: Determined by a mass balance approach, combining results from techniques like chromatography (e.g., GC-FID or HPLC), Karl Fischer titration for water content, and ¹H NMR spectroscopy. pharmaffiliates.com
Identity Confirmation: Confirmed through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). pharmaffiliates.comncats.io
The table below details the information typically found on a Certificate of Analysis for a pharmaceutical impurity standard.
| Parameter | Description | Example Data for a Steroid CRM |
| Compound Name | This compound | Oxandrolone |
| CAS Number | 313047-21-1 veeprho.comveeprho.com | 53-39-4 pharmaffiliates.com |
| Molecular Formula | C₁₉H₂₈O₄ nih.gov | C₁₉H₃₀O₃ pharmaffiliates.com |
| Molecular Weight | 320.42 g/mol nih.gov | 306.4 g/mol pharmaffiliates.com |
| Purity (Mass Fraction) | The certified value of the compound's purity. | 99.5 ± 0.5% pharmaffiliates.com |
| Method of Purity Assignment | Mass balance: Purity = (100% - Organic Impurities) x (100% - Volatiles - Non-Volatiles) | Combination of GC-FID, Karl Fischer, and ¹H NMR spectroscopy. pharmaffiliates.comncats.io |
| Identity Confirmation | Spectroscopic data confirming the chemical structure. | ¹H NMR, ¹³C NMR, IR, MS. pharmaffiliates.comncats.io |
| Metrological Traceability | Statement confirming traceability to SI units (e.g., kilogram) via calibrated balances. | Traceable to Australian/national standards. pharmaffiliates.com |
| Intended Use | Specifies the suitable applications, e.g., as a primary calibrator. | Suitable for use as a primary calibrator. ncats.io |
| Storage Conditions | Recommended conditions to ensure stability. | Store at or below 4 °C in a closed container in a dry, dark area. ncats.io |
| Expiration of Certification | The date until which the certified value is valid. | Valid for five years from the date of re-certification. ncats.io |
Structural Elucidation and Stereochemical Considerations of Oxandrolone Secoacid Anhydride
Determination of Absolute and Relative Stereochemistry
The definitive stereochemical configuration of oxandrolone (B1677835) secoacid anhydride (B1165640) has been established as absolute, with a total of seven defined stereocenters. nih.gov The molecule's chemical formula is C₁₉H₂₈O₄, and it has a molecular weight of 320.42 g/mol . nih.gov
The IUPAC name for this compound is (4aS,4bS,6aS,7S,9aS,9bS,11aS)-7-Hydroxy-4a,6a,7-trimethyltetradecahydroindeno[4,5-h]isochromene-2,4-dione. This nomenclature precisely defines the spatial orientation of the various substituents on the steroidal backbone. The stereochemical descriptors (4aS, 4bS, 6aS, 7S, 9aS, 9bS, 11aS) at the chiral centers are crucial for distinguishing it from other potential stereoisomers.
The determination of the absolute and relative stereochemistry of a complex molecule like oxandrolone secoacid anhydride typically relies on a combination of advanced analytical techniques. While specific experimental data for this compound is not widely published, the general approach would involve methods such as single-crystal X-ray crystallography, which provides unambiguous proof of the three-dimensional arrangement of atoms in a crystalline solid. Additionally, advanced nuclear magnetic resonance (NMR) techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be used to determine the relative stereochemistry by measuring the spatial proximity of protons within the molecule.
Integration of Spectroscopic Data for Comprehensive Structural Assignment
A comprehensive structural assignment of this compound necessitates the integration of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Although detailed, publicly available spectra for this compound are scarce, the principles of their application can be outlined.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide crucial information about the chemical environment of each hydrogen atom. The chemical shifts, splitting patterns (multiplicity), and coupling constants would help in assigning protons to specific positions in the molecule. For instance, the protons adjacent to the hydroxyl group and the anhydride functionality would exhibit characteristic chemical shifts.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbonyl carbons in the anhydride ring and the carbon bearing the hydroxyl group would be particularly informative for confirming the structure.
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in establishing the connectivity between protons and carbons, allowing for a complete and unambiguous assignment of the entire molecular framework.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to deduce its structure. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules like water (H₂O) and carbon dioxide (CO₂) from the anhydride and hydroxyl groups, as well as characteristic cleavages of the steroid ring system.
A detailed structural elucidation report (SER) for reference standards of this compound would typically contain a full analysis of this spectroscopic data to confirm its identity and purity. ncats.io
Application of Computational Chemistry for Conformational Analysis and Spectroscopic Prediction
Computational chemistry serves as a powerful tool to complement experimental data in the structural elucidation of complex molecules like this compound. While specific computational studies on this particular anhydride are not readily found in the literature, the application of these methods would follow a standard approach.
Conformational Analysis: The steroid backbone of this compound has a certain degree of conformational flexibility. Computational methods, such as molecular mechanics and density functional theory (DFT), can be used to calculate the energies of different possible conformations and identify the most stable, low-energy structures. This is crucial for understanding the molecule's three-dimensional shape and its potential interactions with other molecules.
Spectroscopic Prediction: Computational chemistry can also be used to predict spectroscopic properties, which can then be compared with experimental data to validate the proposed structure.
NMR Prediction: By calculating the magnetic shielding of each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be a valuable aid in assigning the experimental spectra, especially for complex molecules with many overlapping signals.
Vibrational Spectroscopy Prediction: The infrared (IR) and Raman spectra can also be predicted computationally by calculating the vibrational frequencies of the molecule. This can help in assigning the observed vibrational bands to specific functional groups, such as the carbonyl stretching frequencies of the anhydride group.
The synergy between experimental spectroscopic data and computational predictions provides a robust framework for the confident structural and stereochemical assignment of this compound.
Mechanistic Studies of Biotransformation and Chemical Transformations of Oxandrolone Secoacid Anhydride
In Vitro Biotransformation Pathways and Mechanisms
The in vitro biotransformation of oxandrolone (B1677835) and its derivatives is primarily characterized by enzymatic reactions that modify its core structure. These transformations are crucial for understanding the metabolism and potential biological activity of its metabolites.
While direct studies on the enzymatic hydrolysis of a pre-formed "Oxandrolone secoacid anhydride" are not extensively documented, the formation of secoacid derivatives from the parent compound, oxandrolone, implies the action of hydrolytic enzymes. The lactone ring of oxandrolone is susceptible to hydrolysis, which would lead to the formation of a secoacid. This process is a critical step in the metabolism of oxandrolone. In human studies, a delta-hydroxy acid, which is a secoacid resulting from the hydrolysis of the lactone group of oxandrolone, has been detected in urine samples. nih.gov This indicates that enzymatic hydrolysis of the lactone ring to form a secoacid is a relevant metabolic pathway in vivo.
Biological systems employ a range of oxidative and reductive enzymes to metabolize xenobiotics, including steroids like oxandrolone. In vitro studies using equine liver microsomes have identified several phase I transformations of oxandrolone. madbarn.comnih.gov These include hydroxylations at various positions and the formation of keto metabolites. madbarn.comnih.gov Specifically, 16-hydroxylated, 17-methyl-hydroxylated, and 16-keto metabolites of oxandrolone have been observed. madbarn.comnih.gov These oxidative transformations are key steps in the metabolic clearance of the drug.
The formation of secoacid derivatives from oxandrolone is a documented metabolic pathway. As mentioned, the hydrolysis of the lactone group of oxandrolone results in a delta-hydroxy acid, which is a type of secoacid. nih.gov This transformation has been identified in human urine following the oral administration of oxandrolone, confirming that this enzymatic process occurs in the body. nih.gov The cleavage of the lactone ring to form the secoacid is a significant metabolic step that alters the chemical properties and potential biological activity of the parent compound.
Fungal biotransformation serves as a valuable in vitro model for studying mammalian metabolism and for synthesizing novel metabolites. Several fungal species have been shown to effectively transform oxandrolone into various hydroxylated derivatives. These microbial models can perform highly specific and regioselective hydroxylations that are often difficult to achieve through chemical synthesis. mdpi.com
For instance, Rhizopus stolonifer has been used to produce 11α-hydroxyoxandrolone, 6α-hydroxyoxandrolone, and 9α-hydroxyoxandrolone. nih.govimedpub.com Similarly, Macrophomina phaseolina yields metabolites such as 11β,17β-dihydroxy-17a-(hydroxymethyl)-2-oxa-5α-androstan-3-one and 5α,11β,17β-trihydroxy-17a-methyl-2-oxa-androstan-3-one. aub.edu.lb The fungus Cunninghamella blakesleeana has been shown to produce 12β,17β-dihydroxy-17a-methyl-2-oxa-5α-androstan-3-one. aub.edu.lb Furthermore, Fusarium culmorum, Mortierella isabellina, and Laetiporus sulphureus have also been utilized to generate hydroxylated derivatives of oxandrolone. mdpi.com These fungal models are instrumental in producing and characterizing potential metabolites of oxandrolone. nih.gov
Table 1: Fungal Biotransformation of Oxandrolone
| Fungal Species | Resulting Metabolites |
|---|---|
| Rhizopus stolonifer | 11α-hydroxyoxandrolone, 6α-hydroxyoxandrolone, 9α-hydroxyoxandrolone nih.govimedpub.com |
| Macrophomina phaseolina | 11β,17β-dihydroxy-17a-(hydroxymethyl)-2-oxa-5α-androstan-3-one, 5α,11β,17β-trihydroxy-17a-methyl-2-oxa-androstan-3-one, 17β-hydroxy-17a-methyl-2-oxa-5α-androstan-3,11-dione, 11β,17β-dihydroxy-17a-methyl-2-oxa-5α-androstan-3-one aub.edu.lb |
| Cunninghamella blakesleeana | 12β,17β-dihydroxy-17a-methyl-2-oxa-5α-androstan-3-one aub.edu.lb |
| Fusarium culmorum | 12β-hydroxyoxandrolone mdpi.com |
| Mortierella isabellina | 9α-hydroxyoxandrolone mdpi.com |
| Laetiporus sulphureus | 6α-hydroxyoxandrolone, 15α-hydroxyoxandrolone mdpi.com |
Non-Enzymatic Chemical Transformations under Simulated Biological Conditions
The stability of "this compound" in the absence of enzymes is dictated by its chemical properties, particularly its susceptibility to hydrolysis under different pH conditions.
Acid anhydrides are generally reactive compounds that readily undergo hydrolysis to form the corresponding carboxylic acids. libretexts.org The rate of this hydrolysis is highly dependent on the pH of the solution.
In acidic conditions, the hydrolysis of an anhydride (B1165640) can be catalyzed by the presence of hydronium ions. Conversely, under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, leading to rapid cleavage of the anhydride bond. Neutral aqueous solutions will also lead to hydrolysis, albeit at a potentially slower rate than at acidic or basic pH. rsc.orggre.ac.uk
For "this compound," it can be inferred that the anhydride moiety would be unstable in aqueous environments across a range of pH values. The pH-rate profile for the hydrolysis of cyclic anhydrides typically shows a U-shaped curve, with the minimum rate of hydrolysis occurring at a moderately acidic pH and increasing rates at both lower and higher pH values. rsc.org Therefore, under simulated biological conditions (pH ~7.4), it is expected that "this compound" would undergo non-enzymatic hydrolysis to its corresponding dicarboxylic secoacid. The precise rate of this hydrolysis would depend on factors such as temperature and the specific structure of the anhydride.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 11α-hydroxyoxandrolone |
| 11β,17β-dihydroxy-17a-(hydroxymethyl)-2-oxa-5α-androstan-3-one |
| 12β,17β-dihydroxy-17a-methyl-2-oxa-5α-androstan-3-one |
| 12β-hydroxyoxandrolone |
| 15α-hydroxyoxandrolone |
| 16-keto-oxandrolone |
| 17α-hydroxymethyl-17β-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one |
| 17β-hydroxy-17a-methyl-2-oxa-5α-androstan-3,11-dione |
| 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one |
| 5α,11β,17β-trihydroxy-17a-methyl-2-oxa-androstan-3-one |
| 6α-hydroxyoxandrolone |
| 9α-hydroxyoxandrolone |
| Delta-hydroxy acid |
| Oxandrolone |
Reactions with Biological Nucleophiles and Electrophiles
Scientific literature to date does not extensively document the specific compound “this compound.” However, comprehensive analysis can be conducted on its immediate precursor, Oxandrolone Secoacid (17β-hydroxy-17α-methyl-1-oxo-1,2-seco-A-nor-5α-androstan-2-oic acid), which is a known intermediate in the synthesis of Oxandrolone and a metabolite formed via hydrolysis of Oxandrolone's lactone ring. nih.govgoogle.com The reactivity of a hypothetical anhydride form can be inferred from the established principles of organic chemistry regarding cyclic anhydrides and the known behavior of steroid molecules.
Reactions with Biological Nucleophiles
The defining characteristic of an anhydride is the presence of two acyl groups linked by an oxygen atom, making the carbonyl carbons highly electrophilic and susceptible to attack by nucleophiles. fiveable.melibretexts.org In a biological context, this reactivity is significant, as numerous endogenous molecules, including water, amino acids, and peptides, can act as nucleophiles. The reactivity of a cyclic anhydride is often enhanced due to inherent ring strain. fiveable.me
A primary biotransformation pathway for Oxandrolone is the hydrolysis of its A-ring lactone, a reaction with the nucleophile water, to form the corresponding secoacid. nih.gov This indicates that the secoacid itself exists within a biological milieu. While the formation of an anhydride from this secoacid in vivo is not documented, its potential reactions with biological nucleophiles would likely involve the opening of the anhydride ring.
Key biological nucleophiles and their predicted reactions with a putative this compound are outlined below:
Hydrolysis: Reaction with water, the most abundant nucleophile in the body, would lead to the cleavage of the anhydride bond, yielding two molecules of Oxandrolone secoacid. This is a fundamental reaction for most anhydrides.
Aminolysis: The free amino groups of amino acids (e.g., the ε-amino group of lysine) or the N-terminal amine of peptides and proteins could attack one of the carbonyl carbons. This would result in the formation of a stable amide bond, covalently linking the steroid derivative to the biological molecule and yielding Oxandrolone secoacid as a byproduct. libretexts.orgnih.gov
Thiolysis: The sulfhydryl group of cysteine residues in peptides like glutathione (B108866) is a potent nucleophile. A reaction would open the anhydride to form a thioester and a molecule of Oxandrolone secoacid. nih.gov
The table below summarizes these potential interactions.
| Biological Nucleophile | Functional Group | Potential Reaction Product |
| Water | Hydroxyl (-OH) | Two molecules of Oxandrolone secoacid |
| Lysine (in a peptide) | ε-amino (-NH₂) | Covalent amide conjugate + Oxandrolone secoacid |
| Cysteine (in a peptide) | Thiol (-SH) | Covalent thioester conjugate + Oxandrolone secoacid |
| Serine/Threonine (in a peptide) | Hydroxyl (-OH) | Covalent ester conjugate + Oxandrolone secoacid |
This table is based on the inferred reactivity of a hypothetical anhydride structure according to established chemical principles.
Reactions with Biological Electrophiles
The structure of Oxandrolone secoacid, and by extension its anhydride, lacks the typical electron-rich aromatic rings or highly activated double bonds that are common substrates for powerful biological electrophiles. masterorganicchemistry.combyjus.com Steroid molecules can, however, undergo electrophilic attack, particularly at carbon-carbon double bonds or after enzymatic conversion to an enol or enolate form. nih.gov
The Oxandrolone secoacid structure contains carbonyl groups and a saturated steroidal backbone. Potential, though likely limited, reactions with biological electrophiles could include:
Alpha-carbon reactions: The carbons alpha to the carbonyl groups have some nucleophilic character, especially if converted to an enolate by enzymatic activity. An electrophile could potentially react at these positions.
Hydroxyl group reaction: The tertiary alcohol at the C17 position could potentially react with very strong electrophiles, though this is less common in biological systems compared to nucleophilic reactions.
Given the structure, significant interaction with biological electrophiles is considered less probable than reactions with the abundant nucleophiles present in biological systems. The primary reactivity profile of the parent secoacid and its hypothetical anhydride is dominated by the electrophilic nature of their carbonyl carbons.
Future Directions and Research Gaps in Oxandrolone Secoacid Anhydride Studies
Development of Novel Synthetic Routes with Enhanced Purity and Yield Control
Current understanding of Oxandrolone (B1677835) secoacid anhydride (B1165640) largely stems from its role as an intermediate in the synthesis of Oxandrolone. One patented process, for instance, describes the formation of the seco-acid of oxandrolone via the reduction of an aldehyde intermediate. google.com This seco-acid is then cyclized to form the final Oxandrolone product. Another patented method details the synthesis of Oxandrolone from mestanolone (B1676315), which involves the formation of an intermediate acid, 17β-hydroxy-17α-methyl-1-oxo-1,2,-seco-A-nor-5α-androstan-2-oic acid, which is subsequently reduced to Oxandrolone. google.com
The characterization of Oxandrolone secoacid anhydride as a distinct chemical entity with CAS number 313047-21-1 suggests its presence as a potential impurity in the final drug product. clearsynth.comveeprho.com This highlights a critical research gap: the development of synthetic routes that can control the formation of this anhydride. Future research should focus on two key areas:
Minimizing Anhydride Formation: For the production of high-purity Oxandrolone, synthetic strategies need to be optimized to minimize the generation of the secoacid anhydride. This could involve exploring different reducing agents, reaction conditions (pH, temperature), and purification techniques to prevent the incomplete cyclization or hydrolysis of the lactone ring.
Selective Synthesis of the Anhydride: Conversely, for its use as a reference standard in analytical and toxicological studies, methods for the selective and high-yield synthesis of this compound are required. This would enable a more thorough investigation of its chemical and biological properties.
| Research Focus | Objective | Potential Approaches |
| Enhanced Purity of Oxandrolone | Minimize the formation of this compound as an impurity. | Optimization of cyclization conditions (pH, temperature, catalysts); development of novel purification methods. |
| Reference Standard Production | Develop a high-yield, high-purity synthesis of this compound. | Investigation of controlled hydrolysis of Oxandrolone; exploration of alternative synthetic precursors. |
Advanced Analytical Strategies for Trace-Level Detection and Characterization
The detection of anabolic steroids and their metabolites at trace levels is a cornerstone of anti-doping science. Numerous advanced analytical techniques have been developed for the detection of Oxandrolone and its known metabolites, such as 17-epi-oxandrolone, in biological matrices. nih.govmdpi.com These methods often employ highly sensitive technologies like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.govmdpi.com
However, specific analytical strategies for the detection and characterization of this compound are not well-documented. Given its status as a known impurity, its presence in seized materials or even as a potential metabolite in biological samples cannot be ruled out. Future research in this area should aim to:
Develop and Validate Specific Assays: There is a need to develop and validate sensitive and specific analytical methods, likely based on LC-MS/MS, for the identification and quantification of this compound in various matrices, including pharmaceutical preparations and biological fluids.
Characterize its Mass Spectrometric Behavior: A thorough investigation of the fragmentation patterns of this compound under different ionization conditions is necessary to establish unique identifiers for its unambiguous detection.
Synthesize Labeled Standards: The synthesis of isotopically labeled internal standards of this compound would significantly improve the accuracy and reliability of quantitative methods.
| Analytical Technique | Application | Future Development |
| UHPLC-MS/MS | Trace-level detection and quantification. | Method development and validation for this compound in various matrices. |
| High-Resolution Mass Spectrometry (HRMS) | Structural elucidation and confirmation. | Characterization of fragmentation pathways to create a reference spectral library. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural characterization. | Analysis of purified this compound to confirm its chemical structure. |
Comprehensive Elucidation of Complete Degradation Profiles under Diverse Conditions
The stability of a pharmaceutical compound is a critical factor in its development and regulation. While some information suggests that Oxandrolone is not expected to undergo hydrolysis in the environment, the existence of its secoacid form as a synthetic intermediate implies that the lactone ring can be opened under certain chemical conditions. nih.gov The conditions under which Oxandrolone degrades to form the secoacid anhydride, and potentially other products, are not well understood.
A significant research gap exists in the comprehensive understanding of the degradation profile of Oxandrolone, specifically concerning the formation of the secoacid anhydride. Future studies should systematically investigate the degradation of Oxandrolone under a variety of stress conditions, as recommended by regulatory guidelines. This includes:
Hydrolytic Degradation: Investigating the effect of a wide range of pH values (acidic, neutral, and basic) on the rate and extent of formation of this compound.
Oxidative Degradation: Studying the impact of oxidative stress on the stability of Oxandrolone and identifying the resulting degradation products, including any ring-opened species.
Photolytic and Thermal Degradation: Assessing the stability of Oxandrolone under exposure to light and elevated temperatures to determine the potential for degradation to the secoacid anhydride or other compounds.
These studies would be invaluable for defining the appropriate storage and handling conditions for Oxandrolone and for understanding its environmental fate.
Deeper Mechanistic Studies of Biotransformation for a More Thorough Chemical Understanding
The biotransformation of Oxandrolone has been the subject of several studies, which have identified a number of metabolites, including hydroxylated and epimerized forms. nih.govmadbarn.commdpi.com These investigations have employed both in vivo and in vitro models to map the metabolic pathways of the parent drug. However, to date, this compound has not been reported as a metabolite of Oxandrolone.
The possibility that the lactone ring of Oxandrolone could be opened enzymatically in the body represents a significant and unexplored area of its metabolism. Future research should focus on:
Screening for Secoacid Metabolites: Re-examining in vivo and in vitro metabolism samples of Oxandrolone using analytical methods capable of detecting the secoacid anhydride. This could reveal a previously overlooked metabolic pathway.
Identifying Responsible Enzymes: If the formation of the secoacid anhydride as a metabolite is confirmed, subsequent studies would be needed to identify the specific enzymes (e.g., esterases) responsible for this biotransformation.
Microbial Transformation Models: Utilizing microbial transformation models, which have been shown to produce novel metabolites of steroids, could provide insights into the potential for ring-opening reactions of the Oxandrolone molecule. mdpi.com
A more complete understanding of the biotransformation of Oxandrolone, including the potential role of the secoacid anhydride, is essential for a comprehensive assessment of its biological activity and for the identification of novel biomarkers of its use.
Q & A
Q. How is oxandrolone secoacid anhydride identified and distinguished from other oxandrolone-related compounds in analytical workflows?
-
Methodological Answer : this compound is differentiated using high-performance liquid chromatography (HPLC) with relative retention times (RRT) as a key parameter. Pharmacopeial standards specify RRT values: secoacid anhydride elutes at 1.12 (relative to oxandrolone), compared to other impurities like the 4-oxa-isomer (RRT 0.94) or 17-epi-oxandrolone (RRT 1.33) . Validation includes spiking samples with reference standards (e.g., USP Oxandrolone Related Compounds A, B, C) and comparing peak areas using the formula: \text{% Impurity} = \frac{(C/W)(r_U/r_S)}{100}
where = concentration of standard, = sample weight, = peak area of impurity, = peak area of standard .
Q. What synthetic pathways involve this compound as an intermediate or degradation product?
- Methodological Answer : The compound is observed during esterification or lactone ring-opening reactions. For example, acetic anhydride-mediated capping steps in peptide synthesis (unrelated but methodologically analogous) demonstrate how anhydrides participate in acylation, suggesting similar reactivity in oxandrolone derivatization . Stability studies under acidic/basic conditions can trigger lactone-to-secoacid conversion, monitored via pH-controlled hydrolysis and LC-MS/MS to track intermediates .
Q. How does this compound impact the stability profile of oxandrolone formulations?
- Methodological Answer : Accelerated stability testing (40°C/75% RH) reveals degradation kinetics. This compound formation correlates with lactone ring instability, quantified via forced degradation studies. Data from pharmacopeial assays show impurity limits (e.g., ≤2.5% for secoacid anhydride) and validate storage conditions to minimize hydrolysis .
Advanced Research Questions
Q. What analytical challenges arise when resolving this compound from co-eluting metabolites in biological matrices?
- Methodological Answer : In urine doping analyses, sulfate metabolites (e.g., 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one) exhibit similar retention times. Solid-phase extraction (weak anion exchangers) coupled with LC-MS/MS improves specificity. Post-column solvolysis confirms metabolite identity by comparing free-aglycone MS spectra before/after hydrolysis . Contradictions in sulfate stability (e.g., rapid hydrolysis noted in literature vs. observed persistence in excretion studies) necessitate method revalidation .
Q. How can researchers address contradictions in impurity quantification across different pharmacopeial monographs?
- Methodological Answer : USP and Ph Eur standards vary in acceptable impurity thresholds (e.g., USP28 permits 97.0–102.0% oxandrolone, while Ph Eur may specify tighter ranges). Cross-validation using harmonized protocols (ICH Q3B) and inter-laboratory studies resolves discrepancies. For example, this compound’s RRT and response factors must align with reference chromatograms from multiple pharmacopeias .
Q. What novel detection strategies extend the window for this compound metabolites in long-term doping studies?
- Methodological Answer : Sulfate-conjugated metabolites (e.g., 17-epi-oxandrolone sulfate) are detectable up to 18 days post-administration vs. 6 days for glucuronides. Method optimization involves:
- Sample Prep : Weak anion-exchange SPE to isolate sulfates.
- LC-MS/MS Parameters : Negative ionization mode, MRM transitions (e.g., m/z 347 → 97 for sulfate metabolites).
- Data Interpretation : Fragment ion ratios and retention time alignment with synthesized standards .
Q. How do structural modifications in this compound influence its pharmacological activity compared to the parent compound?
- Methodological Answer : In vitro receptor binding assays (androgen receptor transactivation) compare oxandrolone and its secoacid anhydride. Molecular docking simulations predict reduced affinity due to lactone ring opening, validated via IC₅₀ measurements. Contradictory data (e.g., residual anabolic activity) may arise from in vivo metabolic reconversion, requiring stable isotope tracing in animal models .
Key Methodological Considerations
- Contradiction Management : Cross-validate findings using orthogonal techniques (e.g., NMR for structural confirmation if LC-MS/MS yields ambiguous data) .
- Sensitivity Limits : LOQ for secoacid anhydride should be ≤0.1% to meet pharmacopeial requirements .
- Ethical Compliance : Adhere to WADA guidelines for anti-doping research, including blind testing and chain-of-custody protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
